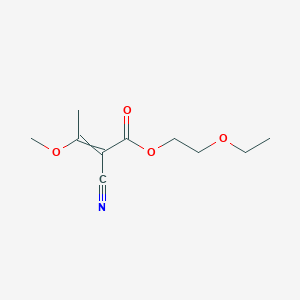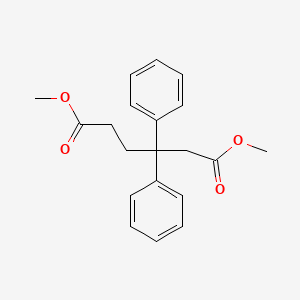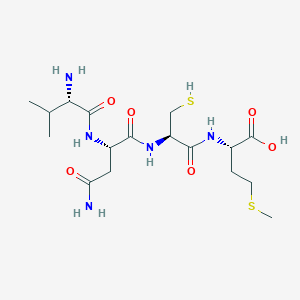![molecular formula C9H18ClNOS B12528020 S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1) CAS No. 833491-30-8](/img/structure/B12528020.png)
S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is a chemical compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) typically involves the reaction of piperidine derivatives with ethanethioate under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to the piperidine moiety in S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1).
Piperidinone: Another piperidine derivative with different functional groups.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
S-[2-(Piperidin-4-yl)ethyl] ethanethioate–hydrogen chloride (1/1) is unique due to its specific combination of the piperidine moiety with the ethanethioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
833491-30-8 |
|---|---|
Molecular Formula |
C9H18ClNOS |
Molecular Weight |
223.76 g/mol |
IUPAC Name |
S-(2-piperidin-4-ylethyl) ethanethioate;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |
InChI Key |
SBLSGKQNFWYLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


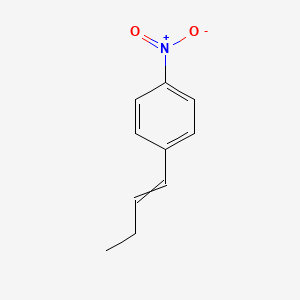
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
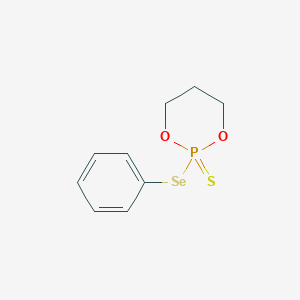
![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)

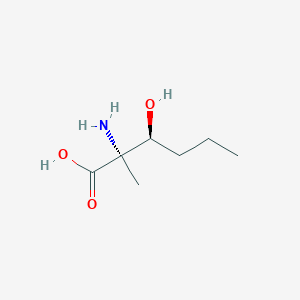
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
